molecular formula C19H22FN3O2S2 B2528899 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline CAS No. 899353-63-0

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B2528899
CAS No.: 899353-63-0
M. Wt: 407.52
InChI Key: HEHUTTIKHJXPRM-UHFFFAOYSA-N
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Description

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and properties. This compound is utilized in various scientific research fields due to its distinctive functional groups and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S2/c1-21(2)17-7-3-15(4-8-17)19(26)22-11-13-23(14-12-22)27(24,25)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUTTIKHJXPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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